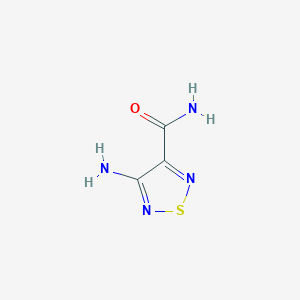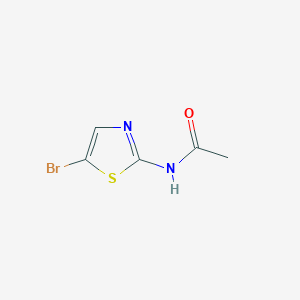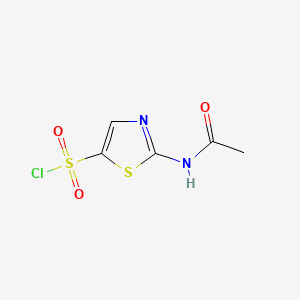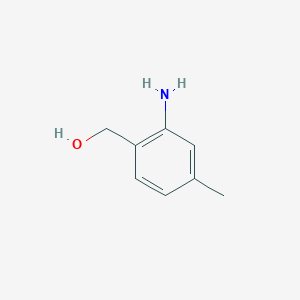
(2-Amino-4-methylphenyl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “(2-Amino-4-methylphenyl)methanol” involves various strategies including the reduction of cyclic sulfonamides and the protection of amino groups through sulfonamide functionalization. For instance, the synthesis of related compounds has been demonstrated through the double reduction of cyclic sulfonamides which were prepared following stereoselective intramolecular Heck reactions (Evans, 2007). These methodologies highlight the complex routes possible in synthesizing amino-functionalized phenylmethanol derivatives.
Molecular Structure Analysis
The molecular structure of compounds akin to “(2-Amino-4-methylphenyl)methanol” showcases significant variations depending on the substituents and protective groups employed during synthesis. The X-ray diffraction study of related compounds reveals detailed structural information including bond lengths, angles, and conformations, which are crucial for understanding the chemical behavior of these molecules. For instance, studies on methyl and benzylidene-protected precursors provide insights into the molecular geometry and intermolecular interactions within the crystal lattice (Davies et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of “(2-Amino-4-methylphenyl)methanol” and its derivatives involves various transformations, including N-methylation using methanol as a methylating agent. This reaction is significant for modifying the amino group, enhancing the compound's utility in further synthetic applications (Li et al., 2012). Additionally, the Schiff base formation through the condensation of aldehydes and amines in methanol highlights another facet of its chemical properties (Kose et al., 2013).
Applications De Recherche Scientifique
Application Summary
“(2-Amino-4-methylphenyl)methanol” is an intermediate product in the synthesis of many commercial dyes . Its wide application has led to the generation of a series of dye wastewaters . The discharge of untreated dye wastewater could bring environmental concerns .
Methods of Application
The study featured an H2O2 Fenton system to degrade 2-amino-4-acetaminoanisole from wastewater using a nano-Fe3O4 catalyst prepared via the co-precipitation method . The Box-Behnken design (BBD) response surface method was used to investigate the individual effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .
Results or Outcomes
The catalytic effect of nano-Fe3O4 showed better degradation performance as compared to the FeSO4 Fenton system . The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH . For 3.04×10^5 μg/L of AMA dye wastewater, the optimal reaction conditions considered in this study are 1.70 g/L of nano-Fe3O4 dosage, 53.52 mmol/L of H2O2 dosage, pH 5.14, and 388.97 min as system reaction time .
Safety And Hazards
The compound is labeled with the signal word ‘Warning’ and has the hazard statement H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Orientations Futures
Propriétés
IUPAC Name |
(2-amino-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLRSYFDTULBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylphenyl)methanol | |
CAS RN |
81335-87-7 | |
| Record name | 2-Amino-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

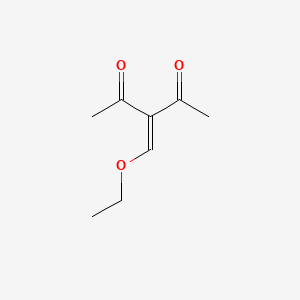


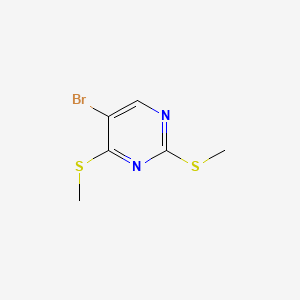
![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)




![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)
